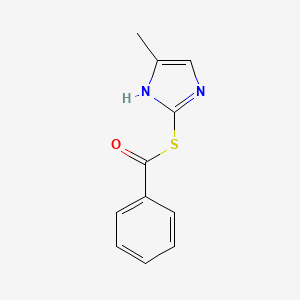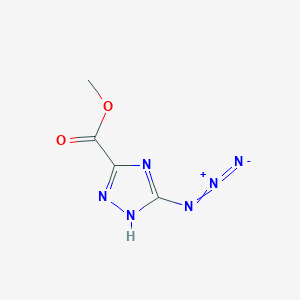
trans-3,4-Dimethylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3,4-Dimethylcyclohexanone: is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexanone, where two methyl groups are attached to the third and fourth carbon atoms in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclohexanone: One common method involves the alkylation of cyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of 3,4-dimethylphenol, followed by oxidation to yield trans-3,4-dimethylcyclohexanone.
Industrial Production Methods: Industrial production typically involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: trans-3,4-Dimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to trans-3,4-dimethylcyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: trans-3,4-Dimethylcyclohexanone is used as an intermediate in the synthesis of more complex organic molecules.
Conformational Studies: Its unique structure makes it a subject of interest in conformational analysis and stereochemistry studies.
Biology and Medicine:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.
Biological Studies: Its derivatives may be studied for potential biological activity.
Industry:
Fragrance and Flavor Industry: It can be used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It may be used in the production of specialized polymers with unique properties.
作用機序
The mechanism of action of trans-3,4-dimethylcyclohexanone in chemical reactions involves the interaction of its carbonyl group with various reagents. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The trans configuration of the methyl groups can influence the steric and electronic properties of the molecule, affecting its reactivity and the outcome of reactions.
類似化合物との比較
- trans-1,2-Dimethylcyclohexanone
- cis-3,4-Dimethylcyclohexanone
- trans-1,3-Dimethylcyclohexanone
Comparison:
- Structural Differences: The position and configuration of the methyl groups differ among these compounds, leading to variations in their physical and chemical properties.
- Reactivity: The trans configuration in trans-3,4-dimethylcyclohexanone can lead to different reactivity patterns compared to its cis counterpart or other positional isomers.
- Applications: While similar compounds may have overlapping applications, the specific configuration of this compound can make it more suitable for certain reactions or applications.
特性
CAS番号 |
28023-45-2 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(3R,4R)-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
ZDCYWXYPRPCJOY-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1CCC(=O)C[C@H]1C |
正規SMILES |
CC1CCC(=O)CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
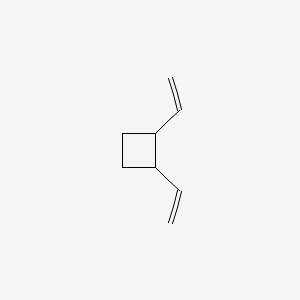
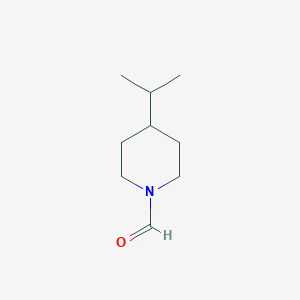
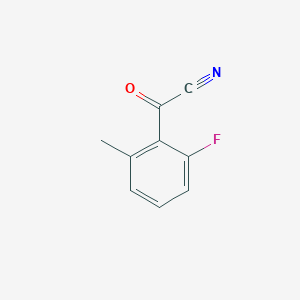
![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)
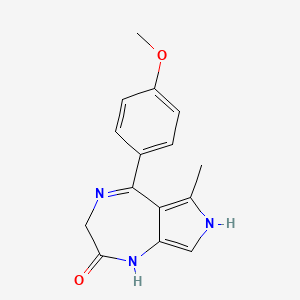
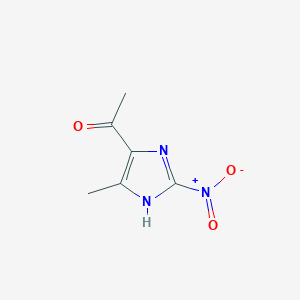
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

